molecular formula C12H13BrN2O2 B2837552 4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide CAS No. 2191979-39-0

4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2837552
CAS No.: 2191979-39-0
M. Wt: 297.152
InChI Key: OZIDLDYXKPIKGC-UHFFFAOYSA-N
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Description

4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide is an organic compound that features a bromine atom, a cyanomethyl group, a cyclopropyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of a furan derivative, followed by the introduction of the cyanomethyl and cyclopropyl groups through nucleophilic substitution reactions. The final step usually involves the formation of the carboxamide group under mild conditions to avoid decomposition of the sensitive furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient brominating agents, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can produce a variety of functionalized derivatives.

Scientific Research Applications

4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound can be utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins involved in disease pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: A simpler compound with a bromine atom on an aniline ring, used as a building block in organic synthesis.

    N-Cyclopropyl-2,5-dimethylfuran-3-carboxamide: Lacks the bromine and cyanomethyl groups, but shares the furan and cyclopropyl moieties.

    4-Bromo-N,N-dimethylaniline: Contains a bromine atom and dimethylamino group, used in the synthesis of dyes and pharmaceuticals.

Uniqueness

4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom, cyanomethyl group, and cyclopropyl ring in a single molecule provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

4-bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-7-10(11(13)8(2)17-7)12(16)15(6-5-14)9-3-4-9/h9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIDLDYXKPIKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)Br)C(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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